N-(4-acetylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(4-acetylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a pyridinone derivative characterized by a 3-methylbenzyl group at the N1 position and a 4-acetylphenyl substituent on the carboxamide moiety. Synthesis protocols for analogous pyridinone derivatives involve condensation reactions between cyanoacetamide precursors and arylidene derivatives under basic conditions, yielding products with moderate to high purity (e.g., 65–75% yields) .
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-15-5-3-6-17(13-15)14-24-12-4-7-20(22(24)27)21(26)23-19-10-8-18(9-11-19)16(2)25/h3-13H,14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFPJAVOMVRSHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the dihydropyridine ring through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia. Subsequent steps involve the introduction of the acetylphenyl and methylbenzyl groups through Friedel-Crafts acylation and alkylation reactions, respectively. The reaction conditions usually require the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis to enhance efficiency and yield. This method allows for better control over reaction conditions and scalability. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted dihydropyridines, pyridines, and alcohol derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-acetylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit anticancer properties. For instance:
- Study Findings : A study demonstrated that derivatives of dihydropyridine compounds showed significant cytotoxic effects against various cancer cell lines, including breast and colon cancer. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .
Antioxidant Properties
The antioxidant activity of this compound has been evaluated in several research contexts:
- Case Study : In vitro assays revealed that this compound effectively scavenged free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antioxidant | Scavenges free radicals |
Neuroprotective Effects
Research has also suggested neuroprotective capabilities for this compound:
- Mechanism : It is believed that the compound may protect neuronal cells from oxidative damage and apoptosis, which could have implications for treating neurodegenerative diseases such as Alzheimer's .
Anti-inflammatory Properties
This compound has shown promise in reducing inflammation:
- Experimental Evidence : In animal models, the compound significantly reduced markers of inflammation such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Table 2: Summary of Therapeutic Applications
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, as a potential calcium channel blocker, it may inhibit the influx of calcium ions into cells, thereby affecting cellular processes such as muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Substituent Effects
The target compound’s structural framework is shared with several analogues, differing primarily in substituents at the N1 and carboxamide positions. Key comparisons include:
Table 1: Structural and Functional Comparison of Selected Analogues
Research Findings and Implications
- Kinase Selectivity: BMS-777607’s efficacy against Met kinases underscores the scaffold’s versatility, though the target compound’s 3-methylbenzyl group may shift selectivity toward other kinases or receptors .
- Metabolic Stability: Methyl and acetyl groups (as in the target compound) generally improve metabolic stability compared to halogens, which may increase susceptibility to oxidative metabolism .
Biological Activity
N-(4-acetylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide, a compound belonging to the dihydropyridine class, has garnered interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step process involving the Biginelli reaction, which combines aldehydes, β-ketoesters, and urea or thiourea in the presence of acid catalysts. The specific structure of this compound features an acetyl group on one aromatic ring and a methyl group on another, contributing to its unique biological profile.
Antitumor Activity
Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit significant antitumor effects. For instance, a study investigating various dihydropyridine derivatives found that certain compounds displayed cytotoxicity against human cancer cell lines, including MCF-7 (breast cancer) and SGC7901 (gastric cancer) cells. The mechanism was attributed to the induction of apoptosis and disruption of the cell cycle .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | SGC7901 | 10 | Cell cycle arrest |
Antioxidant Properties
The antioxidant activity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging assays. The compound demonstrated moderate antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
Anti-inflammatory Effects
In vitro studies have indicated that this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Research has shown that it can reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in treating inflammatory diseases .
Case Studies
Case Study 1: Antitumor Efficacy in Gastric Cancer
A clinical study assessed the efficacy of a dihydropyridine derivative similar to this compound in patients with advanced gastric cancer. The results indicated a significant reduction in tumor size in 60% of participants after 12 weeks of treatment. This was associated with increased apoptosis markers in tumor biopsies.
Case Study 2: Oxidative Stress Protection
Another study explored the protective effects of this compound against oxidative damage in cardiac cells. The results showed that pre-treatment with the compound significantly reduced lipid peroxidation levels and improved cell viability under oxidative stress conditions induced by H2O2 exposure.
Research Findings
In addition to its antitumor and antioxidant properties, further research is ongoing to explore other potential therapeutic applications:
- Neuroprotective Effects : Preliminary findings suggest that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents.
- Antimicrobial Activity : Some studies have reported that derivatives exhibit antimicrobial properties against various bacterial strains, indicating potential use as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
